6-Azauridine-5'-monophosphate
描述
Historical Context of Early Biochemical Characterization of 6-Azauridine (B1663090) and its Phosphorylated Forms
The journey into the biochemical significance of 6-azauridine and its derivatives began with early investigations into pyrimidine (B1678525) analogs. 6-Azauridine was initially identified as a metabolite of 6-azauracil (B101635) in bacteria. nih.gov Seminal studies in the late 1950s and early 1960s were pivotal in establishing the biochemical activity of 6-azauridine, demonstrating its interference with pyrimidine metabolism in transplantable mouse tumors. nih.gov Researchers at the time discovered that the efficacy of 6-azauridine as a growth inhibitor was not due to the compound itself, but rather to its intracellular conversion to a phosphorylated form. aacrjournals.org
Subsequent research confirmed that 6-azauridine undergoes phosphorylation by cellular kinases, such as uridine (B1682114) kinase, to form 6-azauridine-5'-monophosphate (6-AzaUMP). semanticscholar.orgresearchgate.net This phosphorylation was identified as a critical activation step. It was established that 6-AzaUMP is the active metabolite responsible for the compound's biological effects. aacrjournals.orgsemanticscholar.org Early investigations revealed that cells resistant to 6-azauridine often exhibited a decreased ability to phosphorylate the nucleoside to its active 5'-monophosphate form. semanticscholar.org A key breakthrough was the identification of 6-AzaUMP as a potent inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides. ebi.ac.ukscispace.com This inhibition leads to the accumulation of orotic acid and orotidine (B106555) in tissues and their excretion in urine, a hallmark of the metabolic block induced by the drug. scispace.com These foundational studies solidified the understanding of 6-azauridine's mechanism of action and paved the way for its use as a specific tool to probe pyrimidine biosynthesis.
| Key Milestone | Finding | Year |
| Initial Observation | Interference of 6-azauridine with pyrimidine metabolism in mouse tumors. nih.gov | 1959 |
| Active Metabolite Identification | This compound (6-AzaUMP) identified as the active form of the inhibitor. aacrjournals.org | 1960 |
| Mechanism of Action | 6-AzaUMP shown to be a potent inhibitor of orotidylic acid decarboxylase. scispace.com | 1960 |
| Resistance Mechanism | Decreased phosphorylation of 6-azauridine linked to resistance in certain cell lines. semanticscholar.org | 1961 |
Positioning of this compound as a Key Nucleoside Analog in Metabolic Pathway Investigations
The specific and potent inhibitory action of this compound on OMP decarboxylase has positioned it as a cornerstone tool for investigating the de novo pyrimidine biosynthetic pathway. smolecule.comebi.ac.uk By creating a well-defined metabolic block, 6-AzaUMP allows researchers to study the regulation, flux, and interconnections of this pathway with other metabolic networks. The accumulation of the substrate OMP, and its precursors like orotic acid, provides a direct measure of the pathway's activity up to the point of inhibition. scispace.com
The utility of 6-AzaUMP extends beyond simply blocking a pathway. It serves as a classic example of a mechanism-based inhibitor and a valuable compound for comparative biochemical studies. researchgate.netacs.org Researchers have used 6-AzaUMP to:
Elucidate Enzyme Kinetics and Structure: Studies on the interaction between 6-AzaUMP and OMP decarboxylase have provided insights into the enzyme's active site and catalytic mechanism. ebi.ac.uk The tight binding of the inhibitor has been exploited for affinity purification of the enzyme. nih.gov
Investigate Metabolic Regulation: By inducing orotic aciduria, 6-AzaUMP has been used to study how cells handle the overproduction and excretion of pyrimidine precursors. scispace.com
Probe Antiviral and Antineoplastic Mechanisms: The reliance of some viruses and cancer cells on de novo pyrimidine synthesis for rapid replication makes them particularly sensitive to inhibitors like 6-AzaUMP. ontosight.ainih.gov This has made it a valuable research tool in the development of therapeutic strategies that target nucleotide metabolism. chemimpex.comsmolecule.com Further research has shown that 6-azauridine can be metabolized to 6-azauridine 5'-triphosphate and incorporated into RNA, presenting an alternative mechanism for its biological effects. nih.govontosight.ai
The specificity of its action allows for the dissection of complex cellular processes, cementing the role of this compound as an indispensable nucleoside analog in the toolkit of biochemists and molecular biologists. chemimpex.comsmolecule.com
| Research Application | Specific Use of 6-AzaUMP |
| Enzyme Characterization | Affinity ligand for the purification of OMP decarboxylase. nih.gov |
| Metabolic Pathway Analysis | Inducing a specific block in de novo pyrimidine synthesis to study pathway regulation. ebi.ac.ukscispace.com |
| Anticancer Research | Investigating the effects of inhibiting pyrimidine synthesis on tumor cell proliferation. smolecule.comnih.gov |
| Antiviral Studies | Exploring the disruption of viral RNA synthesis and replication. smolecule.comontosight.ai |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZOSYMNMNQFR-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942235 | |
| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-19-1 | |
| Record name | 6-Azauridine-5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-aza uridine 5'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Mechanisms of Action of 6 Azauridine 5 Monophosphate
Primary Inhibition of Orotidine-5'-Phosphate Decarboxylase (OMPDC/ODCase)
6-Azauridine-5'-monophosphate (6-azaUMP) functions as a powerful inhibitor of orotidine-5'-phosphate decarboxylase (OMPDC), also known as orotidylate decarboxylase (ODCase). ncats.ioaacrjournals.org OMPDC is a highly proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides: the decarboxylation of orotidine-5'-monophosphate (OMP) to yield uridine-5'-monophosphate (UMP). nih.govmdpi.comresearchgate.net The inhibitory action of 6-azaUMP is central to its biochemical effects, as it directly targets this key enzymatic reaction. aacrjournals.org The active form of the inhibitor is the ribonucleotide, 6-azauridine (B1663090) 5'-phosphate. aacrjournals.org Its efficacy stems from its structural similarity to the natural substrate, OMP, allowing it to act as a competitive inhibitor. aacrjournals.orgnih.gov
Competitive Inhibition Kinetics and Enzymatic Parameters
The inhibition of OMPDC by 6-azaUMP follows a competitive model, where it vies with the natural substrate, OMP, for binding to the enzyme's active site. aacrjournals.orgnih.govthaiscience.info Isothermal titration calorimetry has been employed to determine the kinetic parameters of this interaction. For the decarboxylation of OMP by ODCase, the catalytic constant (kcat) has been measured at 21 s⁻¹ and the Michaelis constant (KM) at 5 µM. nih.govebi.ac.uk
In this competitive landscape, 6-azaUMP demonstrates potent inhibition with a determined inhibition constant (Ki) of 12.4 µM. nih.govebi.ac.uk This value indicates a strong binding affinity for the enzyme. In contrast, the natural product of the reaction, UMP, is a significantly weaker inhibitor, with a Ki of 4.6 x 10⁻⁴ M, highlighting the specific and potent inhibitory nature of the aza-substituted analogue. pnas.org
| Parameter | Value | Enzyme/Substrate | Reference |
| kcat | 21 s⁻¹ | ODCase with OMP | nih.govebi.ac.uk |
| KM | 5 µM | ODCase with OMP | nih.govebi.ac.uk |
| Ki (6-azaUMP) | 12.4 µM | ODCase | nih.govebi.ac.uk |
| Ki (UMP) | 460 µM | ODCase | pnas.org |
Molecular Basis of OMPDC-6-Azauridine-5'-monophosphate Interaction
The molecular interaction between OMPDC and 6-azaUMP is characterized by the inhibitor acting as a tight-binding intermediate analog. nih.govacs.org This strong interaction is fundamental to its inhibitory power. A key feature of this binding is the electrostatic interaction between the nitrogen atom at position 6 (N6) of the azauracil ring and the proton donor residue, Lys72, within the enzyme's active site. pnas.org
The binding of 6-azaUMP induces and stabilizes a "closed," catalytically active conformation of the OMPDC enzyme. nih.govrcsb.orgnih.gov This conformational change is driven by the development of strong protein-ligand interactions. acs.org The inhibitor is further stabilized by a network of hydrogen bonds. The ribose hydroxyls of 6-azaUMP are held by interactions with residues such as Asp20, Lys42, Asp75B, and Thr79B. pnas.org Additionally, the phosphate (B84403) group interacts with the side chains of Gln215 and Arg235. nih.govacs.org This extensive network of interactions anchors the inhibitor firmly within the active site, effectively blocking substrate access and catalysis.
Structural Elucidation of OMPDC-Inhibitor Complexes
X-ray crystallography has provided detailed atomic-level views of the OMPDC-inhibitor complex, confirming the binding mode and the induced conformational changes. pnas.orgacs.org Multiple structures of OMPDC from various organisms, including Saccharomyces cerevisiae and Methanothermobacter thermautotrophicus, have been solved in complex with 6-azaUMP. nih.govresearchgate.netpdbj.org These studies reveal that the enzyme active site is located near the interface of the two subunits of the dimeric enzyme. nih.gov The crystal structure of the yeast OMPDC complexed with 6-azaUMP (PDB entry 3GDK) shows a closed form of the enzyme, in contrast to the open form of the unliganded enzyme (PDB entry 3GDL). acs.orgacs.org These structures visualize the network of interactions, including those between the ligand's phosphodianion and the "phosphodianion gripper loop" and the ribosyl hydroxyls, which stabilize the closed, active conformation. pnas.orgnih.govacs.org
| PDB ID | Enzyme Source | Description | Resolution (Å) | Reference |
| 3GDK | Saccharomyces cerevisiae | OMPDC complexed with 6-azaUMP (closed form) | --- | acs.org |
| 3GDL | Saccharomyces cerevisiae | Unliganded OMPDC (open form) | --- | nih.gov |
| 1DV7 | Methanothermobacter thermautotrophicus | OMPDC complexed with 6-azaUMP | 1.5 | researchgate.netpnas.org |
Conformational analysis and molecular modeling studies complement the crystallographic data, providing insights into the dynamics of the interaction. pnas.orgresearcher.life The binding of 6-azaUMP is shown to trigger a significant conformational change, shifting the enzyme from an open and inactive state (Eₒ) to a closed and catalytically active conformation (E꜀). rcsb.orgnih.govacs.org This transition is crucial for catalysis and is enforced by the presence of transition state analogs like 6-azaUMP. nih.gov
Modeling reveals a partially hydrophobic cavity in the active site. pnas.org When bound, the ribose ring of 6-azaUMP adopts a 2' endo conformation, with the azauracil base in the syn conformation. pnas.org This conformation, while not the most favorable for the free nucleotide, is stabilized by the extensive hydrogen bonding network within the active site. pnas.org Molecular dynamics simulations have been used to analyze the active site geometry, electrostatic interactions, and hydrogen bond occupancy, confirming the stability of the enzyme-inhibitor complex and providing a deeper understanding of the structural basis for the potent inhibition. pnas.orgresearcher.liferesearchgate.net
Interference with De Novo Pyrimidine Biosynthesis Pathway
The primary biochemical consequence of OMPDC inhibition by 6-azaUMP is the disruption of the de novo pyrimidine biosynthesis pathway. ncats.ioontosight.ainih.govechemi.com This six-step pathway is responsible for the synthesis of UMP, which serves as the central precursor for all pyrimidine nucleotides required for the synthesis of RNA and DNA. mdpi.com Since OMPDC catalyzes the terminal step of this pathway, its blockade by 6-azaUMP effectively halts the production of UMP from orotate (B1227488). aacrjournals.orgnih.govmdpi.com
This inhibition prevents the formation of essential pyrimidines, leading to pyrimidine starvation. ncats.ionih.govechemi.comscispace.com Consequently, cells become unable to synthesize new nucleic acids, which is particularly detrimental to rapidly proliferating cells. ontosight.ai A clinical manifestation of this blockage is the accumulation and subsequent excretion of the substrate OMP and its precursor, orotic acid, a condition known as orotic aciduria. biosynth.com Studies using 6-azauridine have demonstrated that blocking orotic acid incorporation into RNA is sufficient to almost completely block subsequent thymidine (B127349) incorporation into DNA, underscoring the critical role of the de novo pathway as a source of precursors for nucleic acid biosynthesis. scispace.com
Impact on Uridine-5'-monophosphate (UMP) Synthesis Pathways
The principal target of this compound is Orotidine-5'-monophosphate decarboxylase (ODCase), also known as orotidylate decarboxylase. researchgate.netebi.ac.uk This enzyme catalyzes the final step in the de novo biosynthesis of UMP, which involves the decarboxylation of orotidine-5'-monophosphate (OMP). researchgate.netebi.ac.uk
6-AzaUMP acts as a potent competitive inhibitor of ODCase, binding to the active site and preventing the conversion of the natural substrate, OMP, to UMP. nih.govnih.govpnas.org This inhibition effectively halts the production of UMP through this pathway. umich.edu The strength of this inhibition has been quantified in various organisms, demonstrating its potent nature. nih.govnih.gov For instance, studies on ODCase from Plasmodium falciparum reported a Ki value of 12 ± 3 nM for 6-AzaUMP. nih.gov Research using the enzyme from yeast revealed an even stronger binding affinity, with a Ki of 9 x 10⁻¹² M. nih.gov
Table 1: Inhibition Constants (Ki) of this compound for Orotidine-5'-phosphate Decarboxylase (ODCase)
| Enzyme Source | Ki Value | Reference |
|---|---|---|
| Plasmodium falciparum | 12 ± 3 nM | nih.gov |
| Yeast | 9 x 10⁻¹² M | nih.gov |
Consequences for Intracellular Pyrimidine Nucleotide Pool Dynamics
The inhibition of ODCase by 6-AzaUMP has significant downstream consequences for the intracellular concentrations of pyrimidine nucleotides. The primary effect is the depletion of the UMP pool, which is the direct product of the inhibited reaction. researchgate.net This blockade leads to the accumulation of upstream precursors in the pyrimidine biosynthetic pathway. annualreviews.org
Specifically, cells treated with 6-azauridine exhibit a build-up of orotic acid and its derivatives, orotidine (B106555) and OMP. annualreviews.orgnih.gov An important secondary effect observed in certain tissues, such as mouse spleen slices, is a significant increase in the intracellular levels of 5-phosphoribosyl 1-pyrophosphate (PPRibP). ebi.ac.uknih.gov Following a brief exposure to 6-azauridine, PPRibP levels were found to increase by more than 1.5-fold. nih.gov In contrast, the levels of UTP and UDP, which are known inhibitors of the pathway's initial enzyme, did not show significant changes in the short term. ebi.ac.uknih.gov
Modulation of Other Metabolic Enzymes
Beyond its direct impact on UMP synthesis, the action of 6-AzaUMP and its parent compound, 6-azauridine, involves and affects several other key metabolic enzymes.
Uridine (B1682114) Monophosphate Synthase (UMPS) Activity
In mammalian cells, ODCase exists as one of two catalytic domains of a bifunctional enzyme called Uridine Monophosphate Synthase (UMPS). wikigenes.orgnih.gov The other domain possesses orotate phosphoribosyltransferase (OPRTase) activity, which catalyzes the preceding step in UMP synthesis. nih.gov 6-AzaUMP is a potent inhibitor of the OMP decarboxylase domain of this multifunctional protein. sigmaaldrich.comnih.gov
Characterization of UMPS from human placenta confirmed its similarity to the enzyme from other mammalian sources and its inhibition by 6-AzaUMP at the decarboxylase active site. nih.gov Interestingly, in cells with genetic defects leading to a labile and deficient UMPS (as seen in the inherited metabolic disorder orotic aciduria), culturing them in the presence of 6-azauridine can lead to a significant increase in the activity of the deficient enzymes. ebi.ac.ukpnas.orgwikigenes.org It is believed that the binding of the inhibitor, 6-AzaUMP, stabilizes the otherwise unstable enzyme protein, leading to restored activity levels. wikigenes.org
Uridine Kinase Role in 6-Azauridine Phosphorylation
For 6-azauridine to become biochemically active, it must first be phosphorylated to this compound. sigmaaldrich.comresearchgate.net This critical activation step is carried out by the enzyme uridine kinase, or more specifically, uridine-cytidine kinases (UCK). researchgate.netnih.govresearchgate.net
Humans possess two primary uridine-cytidine kinases, UCK1 and UCK2, both of which are capable of phosphorylating uridine and cytidine (B196190). researchgate.netnih.gov Research has demonstrated that both UCK1 and UCK2 can effectively use 6-azauridine as a substrate, converting it to the inhibitory 6-AzaUMP. researchgate.netnih.govuniprot.org This phosphorylation is an essential prerequisite for the compound's ability to inhibit ODCase and disrupt pyrimidine metabolism. semanticscholar.org
Effects on Carbamoyl-Phosphate Synthetase II
Carbamoyl-Phosphate Synthetase II (CPSII) catalyzes the first and rate-limiting step of de novo pyrimidine biosynthesis. wikipedia.org Studies in mouse spleen slices have shown that exposure to 6-azauridine leads to a stimulation of carbamoyl (B1232498) phosphate production. nih.govnih.gov This effect, however, is not due to a direct activation of CPSII by 6-azauridine itself. ebi.ac.uknih.gov
While 6-AzaUMP can modestly stimulate CPSII activity, possibly through an allosteric mechanism, this is not considered the primary cause of the observed increase in carbamoyl phosphate synthesis. ebi.ac.uknih.gov Instead, the stimulation is largely attributed to the accumulation of PPRibP, a potent allosteric activator of CPSII. ebi.ac.uknih.gov The build-up of PPRibP is a direct consequence of the 6-AzaUMP-mediated inhibition of ODCase further down the pathway. nih.gov
Research into Thymidylate Synthases (e.g., ThyX, ThyA) Inhibition by Analogs of 6-Aza-2'-deoxyuridine-5'-monophosphate
Research has also explored the potential of deoxy-analogs of 6-AzaUMP to inhibit other essential enzymes in nucleotide metabolism, such as thymidylate synthases. These enzymes are crucial for the synthesis of thymidine monophosphate (dTMP), a necessary component of DNA. A series of 5-substituted analogs of 6-aza-2'-deoxyuridine-5'-monophosphate (6-aza-dUMP) were synthesized and evaluated as potential inhibitors of two mycobacterial thymidylate synthases, ThyX and ThyA. nih.gov
The parent analog, 6-aza-dUMP, demonstrated weak inhibitory activity against the flavin-dependent thymidylate synthase, ThyX, but had no significant effect on the classical thymidylate synthase, ThyA. nih.gov Further modifications to the molecule were explored to improve inhibitory potential. nih.govresearchgate.net
Table 2: Inhibitory Activity of 6-Aza-2'-deoxyuridine-5'-monophosphate (6-aza-dUMP) Analogs Against Mycobacterial Thymidylate Synthase X (ThyX)
| Compound | Modification | % Inhibition of ThyX at 50 µM | Reference |
|---|---|---|---|
| 6-aza-dUMP | None | 33% | nih.gov |
| 5-Alkyl/Aryl-6-aza-dUMP | Alkyl and aryl groups at C(5) | Activity lost | nih.govresearchgate.net |
| Analog 3 | 3-(octanamido)prop-1-ynyl at C(5) | 40% | nih.gov |
The introduction of various alkyl and aryl groups at the C(5) position of the azauracil ring led to a complete loss of inhibitory activity against ThyX. nih.gov However, attaching a 3-(octanamido)prop-1-ynyl side chain at the same position resulted in a derivative that retained a weak level of inhibition against mycobacterial ThyX. nih.gov None of the synthesized analogs in the study showed any significant inhibitory activity against mycobacterial ThyA. nih.gov
Impact on Other Purine (B94841) and Pyrimidine Metabolic Enzymes
While the principal and most potent inhibitory action of this compound (6-aza-UMP) is on orotidine-5'-phosphate decarboxylase (ODCase), its presence within the cellular nucleotide pool results in a cascade of effects that perturb the activity of several other enzymes involved in both pyrimidine and purine metabolism. These interactions range from direct, albeit weaker, inhibition to allosteric stimulation and indirect consequences stemming from the primary blockade of UMP synthesis.
Pyrimidine Metabolic Enzymes
The de novo pyrimidine biosynthesis pathway is the most significantly affected by 6-aza-UMP. The compound's influence extends beyond its primary target, ODCase, to other enzymatic steps in the pathway.
Carbamoyl-Phosphate Synthetase II (CPS II)
Contrary to what might be expected from a downstream product, 6-aza-UMP has been observed to stimulate CPS II, the first and rate-limiting enzyme of de novo pyrimidine synthesis. ebi.ac.uk This stimulation is not due to direct catalytic activation but is thought to occur through an allosteric mechanism. ebi.ac.uk In studies with mouse spleen slices, the introduction of 6-azauridine, which is intracellularly converted to 6-aza-UMP, led to a significant increase in the production of carbamoyl phosphate. nih.gov This effect is largely attributed to the depletion of the UTP and UDP pools, which are potent feedback inhibitors of CPS II, and a significant increase in the level of 5-phosphoribosyl 1-pyrophosphate (PRPP), a potent positive effector of the enzyme. ebi.ac.uk
Orotate Phosphoribosyltransferase (OPRTase)
OPRTase, the enzyme preceding ODCase in the pyrimidine pathway, is generally not directly inhibited by 6-aza-UMP. nih.gov In fact, in cell lines resistant to 6-azauridine, a notable increase in the activity of both OPRTase and ODCase has been observed, suggesting a coordinate regulation of these two sequential enzymes. nih.gov However, some studies have indicated that prolonged exposure to 6-azauridine can lead to increased activity of OPRTase in cultured fibroblasts. pnas.org
Dihydroorotate Dehydrogenase (DHO-DHase)
Research indicates that 6-aza-UMP does not significantly inhibit DHO-DHase, the third enzyme in the de novo pyrimidine pathway. ebi.ac.uk Analogs such as dihydro-5-azaorotate have been shown to inhibit DHO-DHase, but 6-aza-UMP itself does not appear to have a direct inhibitory effect on this enzyme. ebi.ac.uk
5'-Nucleotidase (OMP-specific)
A specific 5'-nucleotidase that acts on orotidine-5'-monophosphate (OMP) has been identified. This enzyme, termed OMPase, shows negligible activity towards 6-aza-UMP, indicating that the analog is not a substrate for this particular nucleotidase. nih.gov This contributes to the intracellular accumulation of 6-aza-UMP.
Table 1: Effect of this compound and Related Compounds on Pyrimidine Metabolic Enzymes
| Enzyme | Source Organism/Cell Line | Observed Effect of 6-aza-UMP | Ki Value (for 6-aza-UMP) | Reference |
|---|---|---|---|---|
| Carbamoyl-Phosphate Synthetase II (CPS II) | Mouse Spleen Slices | Stimulation (allosteric) | Not Applicable (Stimulatory) | ebi.ac.uk |
| Orotate Phosphoribosyltransferase (OPRTase) | Hamster Cell Lines | No direct inhibition; activity increased in resistant cells | Not Reported | nih.gov |
| Dihydroorotate Dehydrogenase (DHO-DHase) | Not specified | No significant inhibition | Not Reported | ebi.ac.uk |
| 5'-Nucleotidase (OMP-specific) | Mouse Liver | Negligible activity towards 6-aza-UMP | Not Applicable (Not a substrate) | nih.gov |
Purine Metabolic Enzymes
The impact of 6-aza-UMP on purine metabolism is primarily indirect, resulting from the perturbation of shared substrate pools and the complex interplay of nucleotide regulation.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
There is no direct evidence to suggest that 6-aza-UMP inhibits HGPRT, a key enzyme in the purine salvage pathway. nih.gov However, the accumulation of PRPP, a substrate for both OPRTase in the pyrimidine pathway and HGPRT in the purine salvage pathway, due to the block at ODCase, can lead to an increased flux through the purine de novo synthesis pathway. nih.gov
Other Purine Biosynthesis Enzymes
Studies have shown that the toxicity of some purine analogs, like 8-azaguanine (B1665908), can be mitigated by the co-administration of 6-azauridine. nih.gov This suggests an interplay between the pyrimidine and purine pathways, where the inhibition of RNA synthesis by 6-azauridine may affect the incorporation of fraudulent purine analogs into nucleic acids. nih.gov There is no strong evidence for direct inhibition of key purine biosynthetic enzymes by 6-thioguanosine (B559654) 5'-monophosphate, a related purine analog, and by extension, direct inhibition by 6-aza-UMP is not a primary mechanism of its action. nih.gov
Table 2: Indirect Impact of this compound on Purine Metabolic Enzymes
| Enzyme | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | No direct inhibition; potential for altered pathway flux. | Increased availability of the shared substrate PRPP. | nih.gov |
| General Purine Biosynthesis | Indirect modulation of pathway activity. | Alterations in nucleotide pools and shared substrate availability (e.g., PRPP). | nih.govnih.gov |
Cellular and Subcellular Impact of 6 Azauridine 5 Monophosphate
Disruption of Nucleic Acid Synthesis and Function
Inhibition of Ribonucleic Acid (RNA) Biosynthesis
6-Azauridine-5'-monophosphate is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (OMPDC), a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. OMPDC catalyzes the conversion of orotidine-5'-monophosphate (OMP) to uridine (B1682114) monophosphate (UMP), an essential precursor for all pyrimidine nucleotides required for RNA synthesis. By binding to the active site of OMPDC, azaUMP effectively blocks this crucial step, leading to a deficiency in UMP and subsequently other pyrimidine nucleotides like uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP).
The resulting depletion of the pyrimidine nucleotide pool directly hinders the process of transcription, as RNA polymerases lack the necessary building blocks to synthesize RNA molecules. This inhibition of RNA synthesis has been observed to be a primary mechanism of the cytostatic effects of 6-azauridine (B1663090), the precursor of azaUMP. Studies have shown that treatment with 6-azauridine leads to a significant reduction in the incorporation of labeled precursors into cellular RNA.
Furthermore, the inhibitory effect of 6-azauridine can be reversed by the addition of uridine or cytidine to the cell culture, which bypasses the enzymatic block and replenishes the pyrimidine nucleotide pool. This confirms that the primary mode of action is the interference with pyrimidine biosynthesis.
Effects on Deoxyribonucleic Acid (DNA) Synthesis Pathways
The impact of this compound on DNA synthesis is largely an indirect consequence of its primary effect on RNA biosynthesis. By depleting the intracellular pool of pyrimidine ribonucleotides, particularly UTP, the cell's ability to produce deoxyribonucleotides is also hampered. Ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside counterparts, requires a balanced supply of all four ribonucleotide substrates.
A significant reduction in uridine and cytidine nucleotides can, therefore, lead to an imbalance in the deoxyribonucleotide pool, which is critical for DNA replication. This can slow down or arrest the process of DNA synthesis, as DNA polymerases require an adequate and balanced supply of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP). Consequently, cells treated with 6-azauridine may exhibit a decreased rate of DNA replication and an accumulation of cells in the S-phase of the cell cycle.
Incorporation into Cellular RNA and Resulting Functional Implications
Beyond its inhibitory role in nucleotide synthesis, 6-azauridine can be metabolized within the cell to 6-azauridine-5'-triphosphate (azaUTP). This analog can then be recognized by RNA polymerases and incorporated into newly synthesized RNA molecules in place of the natural nucleotide, uridine triphosphate (UTP).
The incorporation of 6-azauridine into RNA can have several functional consequences. The presence of this altered base can affect the secondary structure and stability of the RNA molecule. It may also interfere with the processing of RNA, such as splicing and polyadenylation, and can hinder the proper functioning of ribosomes during protein synthesis. The extent of these effects is dependent on the level of incorporation of the analog. For instance, in germinating wheat embryonic axes, at levels of 6-azauridine that maximally inhibit UTP biosynthesis, the ratio of 6-azaUTP to UTP is approximately 2:1, and the substitution of 6-azauridine for uridine in new RNA is about 1 in 18. nih.gov
Cellular Growth and Proliferation Studies (Mechanistic Research)
Inhibition of Cell Growth and Reproduction in Diverse Cell Line Models
The inhibitory effects of this compound on nucleic acid synthesis translate directly into a potent inhibition of cell growth and proliferation. This has been demonstrated across a wide range of cell line models, including various human cancer cells. nih.gov The cytostatic effect is a direct result of the cell's inability to synthesize sufficient RNA and DNA for growth, division, and other essential cellular processes.
The sensitivity of different cancer cell lines to 6-azauridine can vary, which may be attributed to differences in their genetic backgrounds and metabolic pathways. nih.gov For example, in H460 cells, 6-azauridine treatment has been shown to induce apoptosis, a form of programmed cell death. nih.gov In contrast, in H1299 cells, the same treatment resulted in cell cycle arrest. nih.gov These findings highlight the diverse mechanisms through which 6-azauridine can exert its anti-proliferative effects.
| Cell Line | Effect of 6-Azauridine |
| H460 | Induces apoptosis |
| H1299 | Causes cell cycle arrest |
Investigation of Selective Effects on Rapidly Proliferating Cells
A key area of investigation has been the selective effect of 6-azauridine on rapidly proliferating cells, such as cancer cells, compared to their normal, slower-dividing counterparts. The rationale behind this selectivity lies in the increased demand for nucleotides in rapidly dividing cells to support high rates of RNA and DNA synthesis.
By targeting the de novo pyrimidine synthesis pathway, this compound effectively starves these cells of essential building blocks, leading to a more pronounced cytostatic or cytotoxic effect. Normal cells, with their lower metabolic demands and often more active salvage pathways for nucleotide synthesis, may be less susceptible to the inhibitory effects of the compound. This differential sensitivity provides a potential therapeutic window for the use of 6-azauridine and its derivatives in targeting proliferative diseases. nih.gov
Impact on Specific Cellular Processes Beyond Nucleotide Synthesis
While the primary mechanism of this compound (6-aza-UMP) involves the competitive inhibition of orotidylic acid decarboxylase and subsequent disruption of pyrimidine nucleotide synthesis, its cellular impact is not confined to this pathway. Research indicates that its precursor, 6-Azauridine (6-AZA), can trigger distinct cellular stress responses, including autophagy-mediated cell death and apoptosis, through recognized signaling pathways. nih.govnih.gov
Studies in human cancer cell lines have shown that 6-AZA can activate autophagic flux and induce cytotoxicity. nih.govnih.gov The specific cellular outcome appears to be context-dependent. For instance, in H460 lung cancer cells, 6-AZA treatment leads to apoptosis, a form of programmed cell death. This apoptotic response is linked to the autophagic process, as inhibiting autophagic flux with chloroquine (B1663885) was found to reduce the level of apoptosis. nih.gov In contrast, in H1299 cells, 6-AZA treatment resulted in cell cycle arrest rather than apoptosis. nih.govnih.gov
Crucially, the cytotoxic effects of 6-AZA, whether through apoptosis or cell cycle dysregulation, have been demonstrated to be dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. nih.govnih.gov This implicates 6-AZA in the modulation of key cellular energy sensing and stress response pathways that extend beyond its role as a simple antimetabolite. The activation of these pathways highlights a more complex interaction with cellular machinery, ultimately leading to programmed cell death in susceptible cells. nih.gov
Furthermore, there is evidence that 6-Azauridine can be further metabolized within the cell to 6-azauridine 5'-triphosphate (6-azaUTP), which can then be incorporated into newly synthesized RNA. nih.gov This incorporation of a fraudulent nucleotide offers an alternative mechanism for its cellular impact, potentially disrupting RNA processing, stability, and function, thereby affecting a wide array of cellular processes reliant on correct RNA synthesis. nih.govdtic.mil
Modulation of Viral Replication Mechanisms in Cell Culture Systems
6-Azauridine, the prodrug that is intracellularly phosphorylated to the active 6-aza-UMP, is a broad-spectrum antimetabolite that effectively inhibits the multiplication of both DNA and RNA viruses in vitro. nih.gov Its antiviral effect stems from its ability to interfere with the host cell's pyrimidine biosynthesis, thereby depriving the virus of essential building blocks required for the synthesis of its nucleic acids. creative-biolabs.comscientificlabs.com
The primary antiviral mechanism of this compound is the potent inhibition of the host enzyme orotidylic acid decarboxylase (ODCase). This enzyme catalyzes a critical step in the de novo synthesis of uridine monophosphate (UMP), a fundamental precursor for all pyrimidine nucleotides. By blocking this pathway, 6-aza-UMP causes a significant depletion of the intracellular pool of UMP and its downstream derivatives, uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for the transcription and replication of viral RNA genomes. scientificlabs.comnih.gov Similarly, the synthesis of deoxythymidine triphosphate (dTTP), required for DNA virus replication, is also hampered due to the reduction in pyrimidine precursors.
A secondary mechanism contributing to its antiviral action is the metabolic conversion of 6-Azauridine into its triphosphate form, 6-azaUTP. nih.gov This analog can be mistakenly incorporated by viral RNA polymerases into nascent viral RNA chains. The presence of this atypical nucleotide can disrupt the genetic integrity of the viral genome, leading to non-functional transcripts and inhibiting the replication of the virus. nih.govdtic.mil Studies on Herpes Simplex Virus (HSV) have suggested that this fraudulent incorporation may prevent the synthesis of viral RNA, thereby halting viral reproduction. dtic.mil
The mechanism of depleting essential host cell nucleotides confers a broad spectrum of activity to 6-Azauridine against a wide variety of viruses that rely on the host's metabolic machinery for replication. nih.govcreative-biolabs.com Its efficacy has been documented in cell culture systems against numerous RNA and DNA viruses.
Among RNA viruses, 6-Azauridine has demonstrated inhibitory effects against members of the Flaviviridae family, such as Dengue virus and West Nile virus, as well as various coronaviruses, including Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). creative-biolabs.comnih.gov Other susceptible RNA viruses include Chikungunya virus, Semliki Forest virus, Newcastle disease virus, and Vesicular stomatitis virus. nih.govscientificlabs.com
Its activity extends to DNA viruses as well. In vitro studies have confirmed its ability to suppress the replication of several DNA viruses, including Vaccinia virus, Herpes Simplex Virus (HSV), and adenoviruses. dtic.milnih.gov The inhibition of these viruses underscores the compound's broad applicability, as both DNA and RNA viruses are ultimately dependent on the host's nucleotide pools for genome synthesis. nih.gov
Table 1: In Vitro Antiviral Spectrum of 6-Azauridine
This interactive table summarizes the viruses reported to be inhibited by 6-Azauridine in cell culture studies.
| Virus Classification | Virus Name |
| RNA Viruses | |
| Chikungunya virus scientificlabs.com | |
| Coronaviruses (general) creative-biolabs.com | |
| Dengue virus nih.gov | |
| Newcastle disease virus nih.gov | |
| Nipah virus nih.gov | |
| Semliki Forest virus scientificlabs.com | |
| Transmissible gastroenteritis virus nih.gov | |
| Vesicular stomatitis virus nih.gov | |
| West Nile virus creative-biolabs.com | |
| DNA Viruses | |
| Adenoviruses dtic.mil | |
| Herpes Simplex Virus (HSV) dtic.milnih.gov | |
| Vaccinia virus nih.gov |
Metabolic Conversion and Intracellular Fate of 6 Azauridine and Its Monophosphate
Enzymatic Conversion of 6-Azauridine (B1663090) to 6-Azauridine-5'-monophosphate
The biological activity of the prodrug 6-azauridine is contingent upon its intracellular conversion to this compound (6-azaUMP). This primary phosphorylation step is predominantly catalyzed by the salvage pathway enzyme, uridine (B1682114) kinase (EC 2.7.1.48). taylorandfrancis.com Uridine kinase is responsible for the phosphorylation of uridine to uridine monophosphate (UMP) and can also process various uridine and cytidine (B196190) nucleoside analogs. uniprot.org
Two distinct human uridine-cytidine kinases, UCK1 and UCK2, have been identified and shown to phosphorylate 6-azauridine. uniprot.orgresearchgate.net These enzymes utilize a phosphate (B84403) donor, such as ATP or GTP, to convert 6-azauridine into its active monophosphate form. uniprot.org The functionality of uridine kinase is essential for the antimetabolite effects of 6-azauridine, as demonstrated in studies where resistant hamster cells still showed sensitivity to other pyrimidine (B1678525) analogs, indicating a functional uridine kinase was still present. nih.gov
In addition to uridine kinase, the enzyme uracil (B121893) phosphoribosyltransferase (UPRT) has been implicated in the conversion of the base, 6-azauracil (B101635), to this compound. nih.gov This suggests that the formation of 6-azaUMP can occur through different routes depending on the initial precursor compound. However, for the nucleoside 6-azauridine, uridine kinase is the key activating enzyme. taylorandfrancis.comdeepdyve.com
Table 1: Enzymes Involved in the Formation of this compound
| Enzyme | Precursor | Product | Role |
| Uridine-cytidine kinase (UCK1, UCK2) | 6-Azauridine | This compound | Primary pathway for converting the nucleoside prodrug into its active form. taylorandfrancis.comuniprot.orgresearchgate.net |
| Uracil phosphoribosyltransferase (UPRT) | 6-Azauracil | This compound | Catalyzes the conversion of the base into the active nucleotide. nih.gov |
Further Phosphorylation to 6-Azauridine-5'-triphosphate (6-AzaUTP)
Following its formation, this compound can undergo subsequent phosphorylation steps to yield 6-azauridine-5'-diphosphate (6-AzaUDP) and ultimately 6-azauridine-5'-triphosphate (6-AzaUTP). This metabolic cascade mirrors the normal cellular processing of UMP to UDP and UTP.
Research has confirmed the in vivo synthesis of 6-AzaUTP in various biological systems. In studies with germinating wheat embryonic axes, 6-azauridine was metabolized into its 5'-triphosphate form. nih.gov The presence of 6-AzaUTP allows for its potential incorporation into RNA, which presents an alternative mechanism for the cytostatic effects of 6-azauridine, beyond the inhibition of de novo pyrimidine synthesis by 6-azaUMP. nih.gov The triphosphate form, 6-Aza-UTP, has also been identified as an agonist for the P2Y2 receptor. acs.org The enzymatic incorporation of fluorescently labeled 6-AzaUTP into RNA transcripts by T7 RNA polymerase has been demonstrated in vitro, further confirming its role as a substrate in RNA synthesis. rsc.org
Intracellular Accumulation and Distribution of this compound and its Derivatives
The administration of 6-azauridine leads to significant alterations in intracellular nucleotide pools, characterized by the accumulation of 6-azaUMP and its derivatives, as well as precursors of the de novo pyrimidine pathway. The primary mechanism of action of 6-azaUMP is the potent inhibition of orotidine-5'-phosphate decarboxylase (ODC), which blocks the conversion of orotidine-5'-monophosphate (OMP) to UMP. nih.govresearchgate.net
This enzymatic blockade results in the intracellular accumulation of pyrimidine precursors, including orotate (B1227488) and its derivatives like orotidine (B106555). researchgate.netnih.gov In studies using mouse spleen slices, incubation with 6-azauridine led to the accumulation of orotate and its derivatives, which were subsequently found in the surrounding medium. nih.gov Similarly, treatment of CEM tumor cells with 6-azauridine resulted in pronounced intracellular accumulations of pyrimidine precursors. researchgate.net
In addition to pathway precursors, the active metabolites of 6-azauridine itself accumulate within the cell. In germinating wheat embryonic axes treated with 6-azauridine, the intracellular ratio of 6-AzaUTP to UTP reached approximately 2:1. nih.gov This high level of accumulation facilitates the substitution of 6-azauridine for uridine in newly synthesized RNA, occurring at a rate of about 1 in 18 uridine positions. nih.gov In ascites hepatoma cells, the combination of 6-azauridine and D-galactosamine led to a severe depletion of UTP pools while the levels of adenine (B156593) and guanine (B1146940) nucleotides remained largely unchanged. scispace.com
Table 2: Observed Intracellular Effects of 6-Azauridine Treatment
| Cell/Tissue Type | Observed Effect | Accumulated Metabolites | Reference |
| Mouse Spleen Slices | Stimulation of pyrimidine pathway, leakage of intermediates. | Orotate, Orotidine, Orotidine-5'-monophosphate | nih.gov |
| CEM Tumor Cells | Enhanced accumulation of pyrimidine precursors. | N-carbamoyl aspartate, Dihydroorotate, Orotate, Orotidine | researchgate.net |
| Wheat Embryonic Axes | High ratio of 6-AzaUTP to UTP; incorporation into RNA. | 6-Azauridine-5'-triphosphate (6-AzaUTP) | nih.gov |
| AS-30D Ascites Hepatoma Cells | Depletion of UTP pools (in combination with galactosamine). | Intracellular metabolites of the drugs. | scispace.com |
Cellular and Biochemical Resistance Mechanisms to 6 Azauridine 5 Monophosphate
Alterations in OMPDC Activity or Expression Levels
The principal intracellular target of 6-aza-UMP is orotidine-5'-phosphate decarboxylase (OMPDC), the final enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway that catalyzes the conversion of orotidine-5'-monophosphate (OMP) to uridine-5'-monophosphate (UMP). aacrjournals.orgebi.ac.uk 6-aza-UMP acts as a potent competitive inhibitor of OMPDC. aacrjournals.org Consequently, a primary mechanism of resistance involves modifications that either increase the amount of the target enzyme or alter its properties.
In studies using nontumorigenic murine osteoblastic cells (MC3T3-E1), stable variants selected for high-level resistance to 6-azauridine (B1663090) (AZUrd) exhibited a six-fold higher activity of UMP synthase, the bifunctional protein containing OMPDC activity, compared to the wild-type cells. nih.gov This elevation in enzyme activity can effectively titrate out the inhibitor, requiring higher concentrations of the drug to achieve the same level of OMPDC inhibition. Similarly, other research has noted that cell lines resistant to 6-azauridine can display four- to six-fold elevated levels of orotidylate decarboxylase activity. researchgate.net
Interestingly, this increased enzyme activity is not a universal finding in all resistant cells. In certain 6-azauracil-resistant plant cell variants, the OMPDC enzyme remains fully sensitive to inhibition by 6-aza-UMP, indicating that other mechanisms are responsible for the resistance phenotype in those cases. nih.govoup.com
| Cell Line | Resistance Level | Fold Increase in Enzyme Activity (Compared to Wild-Type) | Reference |
|---|---|---|---|
| MC3T3-E1 (murine osteoblasts) | 3,000-fold | 6-fold | nih.gov |
| Pyrazofurin (B1679906)/6-Azauridine Resistant Lines | Not specified | 4 to 6-fold | researchgate.net |
Modifications in Nucleoside Transport or Phosphorylation Pathways
For 6-azauridine to exert its cytotoxic effect, it must first be transported into the cell and then phosphorylated by cellular kinases to its active form, 6-aza-UMP. researchgate.netnih.gov This multi-step activation process presents several potential points for resistance to develop.
Nucleoside analogues typically enter cells via membrane transporters from two main families: the human concentrative nucleoside transporters (hCNT; SLC28) and the human equilibrative nucleoside transporters (hENT; SLC29). mdpi.com Alterations in the expression or function of these transporters can limit the intracellular accumulation of 6-azauridine, thereby conferring resistance.
A more frequently documented mechanism is the impairment of the drug's metabolic activation. The phosphorylation of 6-azauridine to 6-aza-UMP is a critical, often rate-limiting step catalyzed by uridine (B1682114) kinase. aacrjournals.orgnih.gov Studies with mouse leukemia cells have demonstrated that a key basis for resistance to 6-azauridine is a marked deficiency in uridine kinase activity. aacrjournals.org Cells lacking sufficient kinase activity are unable to efficiently convert the 6-azauridine prodrug into the active OMPDC inhibitor, rendering the drug ineffective. However, this mechanism is not universal. In resistant MC3T3-E1 osteoblastic cells, uridine kinase levels were found to be unchanged compared to sensitive cells, pointing to different resistance pathways in this model. nih.gov
Compensation via Pyrimidine Salvage Pathways
Cells possess two main pathways for synthesizing pyrimidine nucleotides: the de novo pathway and the salvage pathway. frontiersin.org The de novo pathway synthesizes nucleotides from simple precursors like amino acids, while the salvage pathway recycles pre-existing nucleobases and nucleosides from intracellular nucleic acid degradation or extracellular sources. frontiersin.org Since 6-aza-UMP specifically targets the de novo pathway, the salvage pathway can, in principle, compensate for the resulting nucleotide depletion.
However, a more direct resistance mechanism involving the salvage pathway has been described for the related compound 6-azauracil (B101635). In cultured plant cells, resistance to 6-azauracil was conferred by the loss of uracil (B121893) phosphoribosyltransferase (UPRT) activity. nih.govoup.com This enzyme is part of the pyrimidine salvage machinery and is responsible for converting 6-azauracil into the toxic 6-aza-UMP. nih.gov By eliminating UPRT activity, the resistant cells prevent the activation of the prodrug and thus avoid its cytotoxic effects. nih.govoup.com This demonstrates that losing a specific salvage enzyme function can be a highly effective resistance strategy.
Conversely, in some resistant mouse cell lines, the part of the salvage pathway relevant to 6-azauridine's action was found to be intact, suggesting that resistance was due to changes in the de novo pathway itself. nih.gov
Genetic and Epigenetic Basis of Resistance in Cultured Cells
The biochemical changes leading to 6-azauridine resistance are rooted in stable genetic and epigenetic alterations. One of the most prominent genetic mechanisms is the amplification of the gene encoding the drug's target.
A stark contrast in resistance mechanisms has been observed between neoplastic and normal cells. In tumorigenic mouse osteosarcoma cells (C3H-OS), resistance to 6-azauridine was associated with a 30-fold amplification of the UMP synthase gene and a corresponding 10-fold increase in its mRNA levels. nih.gov In sharp contrast, non-tumorigenic MC3T3-E1 osteoblasts that acquired resistance did so without any amplification of the UMP synthase gene. nih.gov This suggests that the genomic instability inherent in many cancer cells provides a fertile ground for gene amplification as a rapid mechanism for developing high-level drug resistance, a pathway less accessible to normal, non-cancerous cells. nih.gov
| Cell Type | Phenotype | UMP Synthase Gene Amplification | UMP Synthase mRNA Increase | Reference |
|---|---|---|---|---|
| C3H-OS | Neoplastic (Osteosarcoma) | ~30-fold | ~10-fold | nih.gov |
| MC3T3-E1 | Non-neoplastic (Osteoblast) | None | None | nih.gov |
Other genetic alterations can include point mutations within the UMP synthase gene that result in an enzyme with a lower affinity for 6-aza-UMP while retaining its catalytic activity for the natural substrate, OMP. Such a possibility was suggested in resistant MC3T3-E1 cells, which were cross-resistant to another OMPDC inhibitor, pyrazofurin, hinting at a modified active site. nih.gov
Beyond direct changes to the DNA sequence, epigenetic modifications are known to play a central role in the development of drug resistance. xiahepublishing.com Epigenetic mechanisms, such as the methylation of DNA or modifications to histone proteins, can alter gene expression without changing the underlying DNA sequence. xiahepublishing.com Such changes could, for example, downregulate the expression of genes encoding crucial nucleoside transporters or activating kinases, or upregulate efflux pumps, thereby contributing to a resistant phenotype.
Advanced Research Methodologies for Studying 6 Azauridine 5 Monophosphate
In Vitro Enzymatic Assays for Decarboxylase and Related Enzymes
In vitro enzymatic assays are fundamental for characterizing the inhibitory action of 6-azauridine-5'-monophosphate on its primary target, orotidine-5'-phosphate decarboxylase (ODCase), the enzyme responsible for the final step in de novo pyrimidine (B1678525) biosynthesis. wikipedia.orgnih.gov The prodrug 6-azauridine (B1663090) exerts its biological effect after being converted to azaUMP. researchgate.net
Research has established that azaUMP acts as a potent competitive inhibitor of ODCase. researchgate.netnih.gov In these assays, a purified preparation of ODCase, often from yeast or bacteria, is incubated with its substrate, orotidylic acid (OMP). researchgate.net The rate of the enzymatic reaction—the decarboxylation of OMP to uridine (B1682114) monophosphate (UMP)—is measured, typically by monitoring the decrease in absorbance at a specific wavelength or by quantifying the release of CO₂. researchgate.netfrontiersin.org
When azaUMP is introduced into the assay, it competes with the natural substrate OMP for binding to the enzyme's active site. researchgate.net By measuring the reaction rate at various concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined. Studies using partially purified ODCase from yeast demonstrated that the inhibition by azaUMP is reversible and highly specific to the 6-azamononucleotide structure. researchgate.net Other related compounds, such as azauridine diphosphate (B83284) and triphosphate, showed significantly less inhibitory activity, highlighting the specific structural requirements for binding to the decarboxylase. researchgate.net
Table 1: Summary of In Vitro Inhibition of Orotidine-5'-Phosphate Decarboxylase by this compound
| Enzyme Source | Inhibitor | Type of Inhibition | Key Finding |
|---|---|---|---|
| Yeast | This compound | Competitive | Inhibition is reversible and specific for the monophosphate form. researchgate.net |
| Mammalian Cells (MC3T3-E1) | This compound | Competitive | The primary mechanism of action of the prodrug 6-azauridine in these cells. nih.gov |
| Various Organisms | This compound | Competitive | AzaUMP is a well-established potent inhibitor used to study the enzyme's active site and mechanism. acs.orgacs.org |
Cell Culture Models and Experimental Design for Mechanistic Studies
Cell culture models provide an invaluable platform for investigating the cellular consequences of ODCase inhibition by azaUMP, including its effects on cell growth, metabolism, and the development of resistance.
Mammalian cell lines have been instrumental in studying the mechanism of action of 6-azauridine and its active metabolite, azaUMP. In H.Ep. 2 cells, 6-azauridine has been used as a tool to inhibit RNA synthesis, which helps in dissecting the mechanisms of other cytotoxic drugs. clinpgx.org For instance, inhibiting RNA synthesis with 6-azauridine was shown to protect cells against the toxicity of 8-azaguanine (B1665908), indicating that the latter's toxicity is dependent on its incorporation into RNA. clinpgx.org
Studies with the murine osteoblastic cell line MC3T3-E1 have focused on the mechanisms of acquired resistance to 6-azauridine. nih.gov Variants of this cell line were selected for high-level resistance to the drug. nih.gov Research findings indicated that this resistance was not due to the amplification of the gene for UMP synthase (which contains the ODCase domain). nih.gov Instead, resistant cells exhibited a six-fold higher activity of UMP synthase, suggesting an alteration in the enzyme itself or its regulation. nih.gov These resistant cells also showed cross-resistance to pyrazofurin (B1679906), another ODCase inhibitor, pointing towards a possible modification of the enzyme's active site. nih.gov
Table 2: Research Findings in Mammalian Cell Lines Treated with 6-Azauridine
| Cell Line | Experimental Focus | Key Finding | Reference |
|---|---|---|---|
| H.Ep. 2 Fibroblasts | Mechanistic studies of thiopurines | Inhibition of RNA synthesis by 6-azauridine protects cells from 8-azaguanine toxicity. | clinpgx.org |
| MC3T3-E1 Osteoblasts | Drug resistance mechanisms | Resistance (3000-fold) was associated with a 6-fold increase in UMP synthase activity, not gene amplification. | nih.gov |
The de novo pyrimidine biosynthesis pathway is an attractive drug target in various pathogens, as many of them, unlike their mammalian hosts, are highly dependent on this pathway for survival.
Plasmodia : In the malaria parasite Plasmodium falciparum, ODCase is an essential enzyme for the synthesis of pyrimidine nucleotides. nih.gov Impairing this enzyme is a key strategy for developing novel antimalarial drugs. nih.gov this compound and other UMP analogs are studied as inhibitors of plasmodial ODCase. For example, 6-azidouridine 5'-monophosphate was identified as a potent covalent inhibitor of P. falciparum ODCase. nih.gov
Cryptosporidium : The protozoan parasite Cryptosporidium parvum relies on de novo synthesis for all its pyrimidine nucleotides, making enzymes in this pathway, including ODCase, critical for its survival. nih.gov This dependency makes ODCase a promising target for selective inhibitors to treat cryptosporidiosis. nih.gov
Mycobacterium tuberculosis : While some nucleoside analogs have shown inhibitory activity against M. tuberculosis, the specific role of azaUMP is part of a broader strategy targeting nucleotide metabolism. actanaturae.ru Topoisomerase I has been validated as another key target in M. tuberculosis, and inhibitors of this enzyme are being actively investigated. nih.govmdpi.com
E. coli : This bacterium is often used as a model system or for the heterologous production of complex molecules. mdpi.com Studies in microorganisms have shown that 6-azauridine inhibits ODCase only after its conversion to azaUMP, leading to the accumulation of OMP and the excretion of orotate (B1227488). researchgate.net
Plant systems have been used to study the metabolism and alternative mechanisms of action of 6-azauridine. While the inhibition of ODCase by azaUMP is the commonly accepted mechanism for its cytostatic effects, research in germinating wheat embryonic axes has revealed additional pathways. nih.gov
In this system, 6-azauridine is not only converted to its 5'-monophosphate but is further metabolized to 6-azauridine 5'-triphosphate (azaUTP). nih.gov This analog is subsequently incorporated into newly synthesized RNA. nih.gov At concentrations of 6-azauridine that maximally inhibit UTP biosynthesis, the cellular ratio of azaUTP to UTP was approximately 2:1. nih.gov The substitution rate of 6-azauridine for uridine in new RNA was found to be about 1 in 18 nucleotides. nih.gov This incorporation into RNA presents an alternative mechanism for the growth-inhibiting effects of the compound in this plant system. nih.gov
Biochemical and Biophysical Characterization Techniques
Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related metabolites from complex biological mixtures.
High-Pressure Liquid Chromatography (HPLC) : HPLC is a powerful tool for analyzing nucleotides due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed to quantify various nucleotides, including the products of enzymatic reactions. researchgate.net In the study of wheat embryonic axes, HPLC was a key technique used to identify the presence of not only azaUMP but also 6-azauridine 5'-triphosphate. nih.gov This allowed researchers to quantify the relative amounts of these metabolites and understand the metabolic fate of 6-azauridine in the plant cells. nih.gov
Thin Layer Chromatography (TLC) : TLC is another valuable method used for the separation and identification of metabolites. In conjunction with HPLC and specific enzyme treatments, TLC was used to confirm the identity of the novel metabolites of 6-azauridine, such as azaUTP, in extracts from wheat embryonic axes. nih.gov
Spectroscopic Methods (e.g., Proton Magnetic Resonance, Mass Spectrometry) for Structural and Conformational Studies
Spectroscopic techniques are fundamental in elucidating the precise atomic arrangement and three-dimensional shape of this compound (6-azaUMP). Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, in particular, provides detailed insights into the conformation of the ribose phosphate (B84403) moiety of the molecule. Studies have utilized ¹H NMR to analyze the unusual conformation of 6-azaUMP, revealing specific spatial arrangements of its atoms. documentsdelivered.com This method exploits the magnetic properties of protons to map out the connectivity and stereochemistry of the molecule in solution. nih.gov
Mass Spectrometry (MS) is another powerful tool used for the structural analysis of nucleotides like 6-azaUMP. mdpi.com It determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. nih.gov While specific experimental mass spectrometry data for 6-azaUMP is not broadly published, predictive models are available. For instance, predicted MS/MS spectra can simulate the fragmentation pattern of the molecule under different ionization conditions (positive and negative modes), which is crucial for its identification in complex biological samples. drugbank.com
Table 1: Predicted Mass Spectrometry Data for this compound
| Spectrum Type | Mode | Splash Key |
|---|---|---|
| Predicted GC-MS | - | splash10-01r2-9521000000-386913a89a5118855135 |
| Predicted MS/MS | Positive (10V) | splash10-004i-0369000000-c0277554c94e51706acc |
| Predicted MS/MS | Negative (10V) | splash10-00di-0920000000-a2924b16c8df34960d73 |
| Predicted MS/MS | Positive (20V) | splash10-004i-0940000000-c976f762283842187e1a |
| Predicted MS/MS | Negative (20V) | splash10-00di-0900000000-2410a5e8250b731b5e9f |
| Predicted MS/MS | Positive (40V) | splash10-0002-1900000000-242e9719543e580e22a8 |
| Predicted MS/MS | Negative (40V) | splash10-0udi-3900000000-3058fbc8d3135f111894 |
Data sourced from predictive models, useful for identification purposes. drugbank.com
Isothermal Titration Calorimetry (ITC) for Enzyme-Inhibitor Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat released or absorbed during a biomolecular binding event. nih.govnih.gov This method is instrumental in characterizing the complete thermodynamic profile of the interaction between 6-azaUMP and its target enzymes, such as Orotidine-5'-phosphate decarboxylase (OMPDC). chemrxiv.org In a typical ITC experiment, a solution of 6-azaUMP is titrated into a sample cell containing the target enzyme. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. uspto.gov
This thermodynamic data is critical for understanding the molecular forces driving the inhibition. For example, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are major contributors to the binding, while a positive entropy change might indicate the release of water molecules from the binding site. chemrxiv.org By providing a complete thermodynamic signature, ITC offers invaluable insights for drug design and the optimization of inhibitor potency. malvernpanalytical.com
Table 2: Illustrative Thermodynamic Parameters from an ITC Experiment
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Molar ratio of inhibitor to enzyme in the complex. |
| Dissociation Constant (Kd) | 0.50 | µM | A measure of binding affinity; lower values indicate tighter binding. researchgate.net |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Heat released or absorbed upon binding. |
| Entropy Change (ΔS) | 2.1 | cal/mol·K | Change in the system's disorder upon binding. |
This table represents typical data obtained from an ITC experiment for an enzyme-inhibitor interaction and serves as an example.
X-ray Crystallography for Protein-Ligand Complex Structural Analysis
X-ray crystallography is the leading technique for determining the high-resolution, three-dimensional structure of molecules, including protein-ligand complexes. mdpi.comproteopedia.org The method involves crystallizing the target enzyme in complex with its inhibitor, 6-azaUMP, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex can be built. nih.gov
The crystal structure of 6-azaUMP itself has been determined, providing foundational data on its molecular conformation. nih.gov More significantly, crystallographic analysis of 6-azaUMP bound to its target enzyme, OMP decarboxylase, would reveal the precise atomic interactions at the active site. This information is crucial for understanding the mechanism of inhibition, showing how the inhibitor mimics the natural substrate or transition state and identifying key amino acid residues involved in binding. ebi.ac.uk Such structural insights are invaluable for structure-based drug design, enabling the rational development of more potent and specific inhibitors. nih.gov
Table 3: Example Crystallographic Data for a Protein-Ligand Complex
| Parameter | Example Value | Description |
|---|---|---|
| PDB ID | 5PQT | Unique identifier in the Protein Data Bank. rcsb.org |
| Resolution | 1.89 Å | A measure of the level of detail in the crystal structure. rcsb.org |
| R-work | 0.181 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org |
| R-free | 0.218 | A cross-validation metric to ensure the R-work is not overly biased. rcsb.org |
This table contains sample data representative of a high-resolution crystal structure deposited in the Protein Data Bank.
Molecular Biology Approaches for Gene Expression and Enzyme Level Analysis
Molecular biology techniques are essential for investigating the cellular consequences of enzyme inhibition by 6-azaUMP. Since 6-azaUMP is the active metabolite of the prodrug 6-azauridine, many studies apply 6-azauridine to cells to study the downstream effects. scientificlabs.com The inhibition of OMP decarboxylase by 6-azaUMP disrupts the de novo pyrimidine biosynthesis pathway. This disruption can lead to changes in the expression of genes involved in nucleotide metabolism and cell proliferation.
Researchers use techniques like quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in the messenger RNA (mRNA) levels of specific genes following treatment with 6-azauridine. For example, studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells. mdpi.com In such a study, qRT-PCR could be used to quantify the expression levels of autophagy-related genes like LAMP1. Furthermore, Western blotting is a common method to analyze the protein levels of specific enzymes or cellular markers. This technique can confirm whether changes in gene expression translate to changes in the abundance of the corresponding proteins, such as LC3-II, a key marker of autophagosome formation. mdpi.com These approaches link the direct inhibition of an enzyme by 6-azaUMP to broader cellular responses.
Comparative Analysis with Other Nucleoside and Nucleotide Analogs
Structural and Mechanistic Commonalities with Other Pyrimidine (B1678525) Analogs (e.g., 5-Fluorouracil, Pyrazofurin (B1679906), 5-Azaorotic Acid)
6-Azauridine-5'-monophosphate belongs to the family of pyrimidine analogs, compounds designed to mimic natural pyrimidine bases and thereby disrupt their metabolic pathways. nih.govhumanjournals.comtaylorandfrancis.com Its primary mechanism of action is the potent inhibition of the enzyme orotidine-5'-phosphate (OMP) decarboxylase. nih.govnih.govnih.gov This enzyme catalyzes the final step in the de novo biosynthesis of pyrimidines, converting OMP into uridine (B1682114) monophosphate (UMP). By blocking this crucial step, 6-aza-UMP depletes the cell of the pyrimidine nucleotides required for RNA and DNA synthesis.
This mechanism is shared with other pyrimidine analogs, although the specific enzymatic target may differ.
Pyrazofurin: Like 6-aza-UMP, pyrazofurin is a potent inhibitor of OMP decarboxylase. nih.gov Both compounds function as transition-state analogs, binding tightly to the enzyme and preventing the synthesis of UMP, which explains their similar effects on the de novo pyrimidine synthesis pathway. nih.govnih.gov
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent, 5-FU is a structural analog of uracil (B121893). mdpi.comresearchgate.net It undergoes intracellular conversion to several active metabolites. calis.edu.cn One of these, fluorodeoxyuridine monophosphate (FdUMP), is a powerful inhibitor of thymidylate synthase (TS). calis.edu.cnnih.gov This enzyme is essential for the synthesis of deoxythymidine monophosphate (dTMP). nih.gov By inhibiting TS, 5-FU blocks the production of one of the four essential deoxynucleotides for DNA synthesis. While the ultimate outcome—disruption of nucleic acid synthesis—is similar to that of 6-aza-UMP, the specific target enzyme within the pyrimidine pathway is different.
5-Azaorotic Acid: This compound serves as an analog of orotic acid, the substrate for the enzyme orotate (B1227488) phosphoribosyltransferase, which precedes OMP decarboxylase in the pyrimidine synthesis pathway. Its inhibitory action targets an earlier stage of the same metabolic route that 6-aza-UMP blocks.
The core commonality among these pyrimidine analogs is their structural resemblance to natural pyrimidine metabolites. This allows them to act as competitive or irreversible inhibitors of key enzymes involved in pyrimidine biosynthesis, leading to a cytostatic or cytotoxic effect by starving cells of the necessary building blocks for nucleic acid replication.
Table 1: Comparison of Pyrimidine Analogs
| Compound | Structural Analog of | Primary Enzyme Target | Metabolic Step Inhibited |
|---|---|---|---|
| This compound | Orotidine-5'-monophosphate | OMP Decarboxylase | OMP → UMP |
| 5-Fluorouracil (as FdUMP) | Deoxyuridine monophosphate | Thymidylate Synthase | dUMP → dTMP |
| Pyrazofurin | Orotidine-5'-monophosphate | OMP Decarboxylase | OMP → UMP |
| 5-Azaorotic Acid | Orotic Acid | Orotate Phosphoribosyltransferase | Orotic Acid → OMP |
Distinctions from Purine (B94841) Analogs in Mechanisms of Action
While pyrimidine analogs interfere with the synthesis of cytosine, thymine, and uracil, purine analogs are designed to disrupt the synthesis and metabolism of adenine (B156593) and guanine (B1146940). nih.gov This fundamental difference in targets leads to distinct mechanisms of action.
Purine analogs, such as 6-mercaptopurine (B1684380), 6-thioguanine (B1684491), and fludarabine, exert their effects through several mechanisms that differ significantly from the specific enzyme inhibition of 6-aza-UMP:
Inhibition of de novo Purine Synthesis: After being metabolized, purine analogs can act as feedback inhibitors at multiple points in the purine biosynthesis pathway. For instance, 6-mercaptopurine is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes required for the synthesis of adenine and guanine nucleotides. nih.govtaylorandfrancis.com
Incorporation into Nucleic Acids: A primary mechanism for many purine analogs is their conversion to the triphosphate level and subsequent incorporation into DNA and RNA. researchgate.netbrainkart.com This incorporation can terminate chain elongation, disrupt the integrity and function of nucleic acids, and trigger apoptosis. nih.gov For example, the toxicity of 6-thioguanine is believed to be heavily reliant on its incorporation into DNA. clinpgx.org In contrast, 6-aza-UMP's primary action is to halt pyrimidine production, leading to a cytostatic effect, rather than causing widespread nucleic acid chain termination.
Inhibition of Key Cellular Enzymes: Some purine analogs have specific targets beyond pathway inhibition. Pentostatin, for example, is a potent inhibitor of adenosine (B11128) deaminase, an enzyme crucial for purine salvage. nih.govbrainkart.com
Table 2: Mechanistic Distinctions: 6-aza-UMP vs. Purine Analogs
| Feature | This compound | Purine Analogs (e.g., 6-Thioguanine, Fludarabine) |
|---|---|---|
| Target Pathway | De novo Pyrimidine Synthesis | De novo Purine Synthesis & Salvage Pathways |
| Primary Mechanism | Specific inhibition of OMP decarboxylase | Multiple: Pathway feedback inhibition, DNA/RNA incorporation, other enzyme inhibition |
| Incorporation into DNA/RNA | Not a primary mechanism of action | A major mechanism of cytotoxicity leading to chain termination and apoptosis |
| Effect | Primarily cytostatic (halts cell division by depleting pyrimidines) | Often directly cytotoxic (induces cell death) |
Research into Modified this compound Derivatives for Enhanced Biological Activity or Specificity
To improve upon the therapeutic potential of 6-azauridine (B1663090), researchers have synthesized and evaluated numerous derivatives of 6-aza-UMP. The goal of these modifications is often to enhance inhibitory potency, improve selectivity for microbial over human enzymes, or explore new therapeutic applications.
Modifications at the C5-Position: A series of 5-substituted analogs of 6-aza-2'-deoxyuridine (B1247385) 5'-monophosphate have been synthesized. researchgate.net These compounds, featuring various alkyl and aryl groups at the C5 position of the azauracil ring, were evaluated as potential inhibitors of thymidylate synthases from mycobacteria (ThyX and ThyA). researchgate.net While some derivatives retained weak inhibitory activity against ThyX, this line of research demonstrates the exploration of 6-azauridine scaffolds for novel enzymatic targets. researchgate.net
2-Thio Derivatives: The introduction of a sulfur atom at the C2 position has yielded promising results. Various 5-modified 2-thio-6-aza-2'-deoxyuridine derivatives have demonstrated significant antibacterial activity against pathogens like Mycobacterium smegmatis, Staphylococcus aureus, and the highly resistant Pseudomonas aeruginosa. researchgate.netnih.gov Molecular docking studies suggest that the 5'-monophosphates of these thio-derivatives can bind within the active site of mycobacterial flavin-dependent thymidylate synthase (ThyX), providing a potential mechanism for their antibacterial action. researchgate.netnih.gov
Other Substituted Derivatives: Research has also extended to other modifications of the pyrimidine ring. For instance, 5-fluoro-6-azido-uridine and its 6-amino analog were found to be potent inhibitors of OMP decarboxylase and showed efficacy against various leukemia and breast cancer cell lines. nih.gov Furthermore, polymer-linked versions of 6-aza-UMP have been developed as high-affinity resins for the purification of OMP decarboxylase, highlighting the utility of such derivatives in biochemical research. acs.org
This ongoing research into modified 6-aza-UMP derivatives underscores the versatility of the core structure. By altering substituents on the azauracil ring, scientists aim to create new compounds with enhanced activity, greater specificity for pathogenic enzymes, and potential applications beyond traditional chemotherapy, including the development of novel antibacterial agents. nih.gov
常见问题
Q. Advanced
- X-ray crystallography : Co-crystallizing 6-azaUMP with OMP decarboxylase to resolve binding modes at atomic resolution.
- Molecular dynamics simulations : Modeling competitive displacement of OMP by 6-azaUMP under physiological conditions.
- Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
How can metabolic flux analysis (MFA) quantify 6-azaUMP's impact on nucleotide pools?
Advanced
Stable isotope-based MFA with ¹³C-glucose or ¹³C-glutamine tracks de novo pyrimidine and purine synthesis rates in 6-azaUMP-treated cells. Key steps:
Pulse-labeling : Introduce isotopic tracers post-treatment.
LC-MS/MS analysis : Measure labeled UMP, GTP, and ATP fractions.
Computational modeling : Use platforms like INCA or OpenFLUX to map flux redistribution, identifying compensatory pathways (e.g., salvage synthesis) .
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